molecular formula C15H19NOS B2916413 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone CAS No. 1795086-20-2

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone

Cat. No. B2916413
CAS RN: 1795086-20-2
M. Wt: 261.38
InChI Key: MUZRPLWSBGBTPG-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the bicyclic ketone family and is commonly referred to as a thio-ketone. The unique structure of this compound makes it an interesting molecule to study in terms of its synthesis, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The azabicyclo[3.2.1]octane scaffold is a prominent feature in many bioactive compounds. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals. The compound could serve as a precursor in the synthesis of novel therapeutic agents, particularly due to its nitrogen-containing heterocycle, which is a common motif in drugs targeting the central nervous system .

Organic Synthesis and Catalysis

This compound’s structure allows for interesting reactivity patterns, which can be exploited in organic synthesis. For instance, its methylsulfanyl group could act as a leaving group or a nucleophile in catalytic cycles, aiding in the development of new synthetic methodologies .

Biomass Valorization

Given the current interest in sustainable chemistry, this compound could play a role in the valorization of biomass-derived compounds. Its synthesis from renewable resources could provide a green pathway to valuable chemicals and materials .

Photochemical Transformations

The compound’s structure is potentially conducive to interesting photochemical reactions. This could lead to applications in the development of photoactive materials or in photopharmacology, where light is used to activate or deactivate drug molecules .

Neuropharmacology

The similarity of the azabicyclo[3.2.1]octane core to natural alkaloids suggests potential applications in neuropharmacology. Compounds with this core have shown affinity for neuronal nicotinic acetylcholine receptors, which could be beneficial in designing drugs for neurological disorders .

properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZRPLWSBGBTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone

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